Oxine-copper

説明

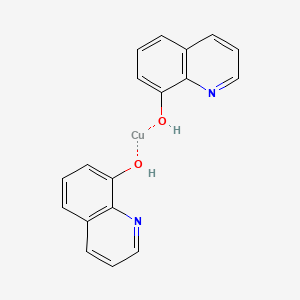

Structure

3D Structure of Parent

特性

CAS番号 |

13014-03-4 |

|---|---|

分子式 |

C9H7CuNO |

分子量 |

208.70 g/mol |

IUPAC名 |

copper;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

InChIキー |

MMUFAGXJPKNAHT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

正規SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

密度 |

Relative density (water = 1): 1.63 |

引火点 |

Flash Point > 200 °C |

物理的記述 |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |

溶解性 |

Solubility in water: none |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Oxine-Copper (Copper(II) 8-Hydroxyquinolinate)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxine-copper, also known as copper(II) 8-hydroxyquinolinate or CuQ2, is a coordination complex formed between a central copper(II) ion and two 8-hydroxyquinoline ligands.[1] This compound is of significant interest across various scientific disciplines, including its use as a pharmaceutical intermediate, bactericidal and antifungal agent, and pesticide.[1] Its biological activity and chelating properties make it a valuable precursor in the synthesis of medicinal compounds.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated data for key physicochemical properties, and visual workflows to aid in laboratory applications.

Physicochemical Properties

This compound is a stable, yellow-green crystalline powder.[1][2] It demonstrates low solubility in water and the majority of organic solvents, a property that contributes to its stability.[1][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | copper;bis(quinolin-8-olate) | [2] |

| Molecular Formula | C₁₈H₁₂CuN₂O₂ | [1][2] |

| Molar Mass | 351.85 g/mol | [1][2] |

| Appearance | Yellow-green crystalline powder | [1][2] |

| Melting Point | ~240°C (with decomposition) | [1][4][5] |

| Solubility | Insoluble in water, sparingly soluble in diethyl ether, acetone, and 96% ethanol. Good solubility in DMSO, DMF, chloroform, and methanol. | [1][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a precipitation reaction involving a soluble copper(II) salt and 8-hydroxyquinoline (oxine) in an appropriate solvent. The 8-hydroxyquinoline acts as a monoprotic, bidentate chelating agent, coordinating with the copper ion through its phenolic oxygen and quinoline nitrogen atoms.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Precipitation Method

This protocol is adapted from a common preparation method for copper 8-quinolinolate.[7]

-

Preparation of Solutions:

-

Oxine Solution: In a reaction vessel, dissolve 125 parts by mass of 8-hydroxyquinoline and 35.4 parts by mass of sodium hydroxide in 1500 parts by mass of water. Heat the mixture to between 40°C and 90°C to ensure complete dissolution.[7]

-

Copper Solution: Separately, prepare an aqueous solution of copper(II) sulfate pentahydrate. The mass ratio of copper(II) sulfate pentahydrate to 8-hydroxyquinoline should be approximately 107.5:125.[7]

-

-

Reaction:

-

While maintaining the temperature of the oxine solution, add the copper(II) sulfate solution dropwise under constant stirring (60-150 rpm).[7] A yellow-green precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

After the addition is complete, allow the reaction mixture to cool to room temperature (25-30°C).[7]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

-

Wash the collected solid thoroughly with several portions of distilled water to remove any unreacted starting materials and byproducts like sodium sulfate.

-

Dry the purified product in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[8]

-

Characterization of this compound

A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the 8-hydroxyquinoline ligand to the copper(II) ion.

-

Experimental Protocol: An FTIR spectrum is typically recorded by preparing a KBr pellet containing a small amount of the synthesized this compound.[9] The spectrum is recorded over a range of 4000–400 cm⁻¹.[9]

-

Data Interpretation: The formation of the complex is confirmed by shifts in the characteristic vibrational bands of the 8-hydroxyquinoline ligand upon coordination to the copper ion.

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3400 (broad) | ν(O-H) of H₂O | May indicate the presence of lattice or coordinated water molecules in some hydrated forms.[9] |

| ~1630 | ν(C=N) | Vibration of the imine group in the quinoline ring.[10] |

| ~1560 & ~1450 | ν(C=C) | Aromatic ring stretching vibrations.[10] |

| ~1110 | ν(C-O) | Phenolic C-O stretching. A shift in this band compared to the free ligand indicates coordination of the oxygen atom to the copper ion.[10] |

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

-

Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving a small amount of the complex in a suitable solvent, such as DMSO or CH₂Cl₂.[9] The spectrum is typically scanned from 200 to 800 nm.[9]

-

Data Interpretation: The spectrum of this compound complexes typically shows intense bands in the UV region corresponding to π→π* transitions within the aromatic ligand and charge-transfer bands, as well as weaker d-d transition bands in the visible region.

| Solvent | λ_max (nm) | Molar Absorptivity (ε / M⁻¹cm⁻¹) | Assignment | Reference |

| DMSO | 297 | 53105 | Ligand-based transitions | [9] |

| DMSO | 422 | 3368 | Metal-to-Ligand Charge Transfer (MLCT) | [9][11] |

| CH₂Cl₂ | 268 | 30435 | Ligand-based transitions | [9] |

| CH₂Cl₂ | 423 | 3278 | Metal-to-Ligand Charge Transfer (MLCT) | [9] |

| (Note: Data is for a closely related Cu(II) 8-hydroxyquinoline Schiff base complex and is representative.) |

Structural and Thermal Characterization

Powder XRD is a crucial technique for confirming the crystalline nature and phase purity of the synthesized product.

-

Experimental Protocol: The powder XRD pattern of the synthesized this compound is recorded using a diffractometer, typically with Cu Kα radiation.[12] Data is collected over a 2θ range, for example, from 10° to 80°.

-

Data Interpretation: The positions (2θ values) and intensities of the diffraction peaks are compared to standard patterns from crystallographic databases (e.g., JCPDS) to confirm the identity of the compound.[12] The sharpness of the peaks indicates the degree of crystallinity.

| 2θ (degrees) | (hkl) Plane | Relative Intensity |

| Specific peak data would be compared to a reference pattern for Cu(C₉H₆NO)₂ from a database like the JCPDS/ICDD. |

(Note: Specific 2θ values for this compound must be obtained from a reference database or experimental measurement. The table serves as a template for data presentation.)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition pathway.

-

Experimental Protocol: A small, accurately weighed sample of this compound is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[13][14] The mass loss is recorded as the temperature increases, typically up to 800-900°C.[13][14]

-

Data Interpretation: The TGA curve shows distinct steps corresponding to the loss of water molecules (if present) and the subsequent decomposition of the organic ligands, ultimately leaving a residue of copper oxide.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| < 150°C | Varies | Loss of lattice/adsorbed water.[14] |

| > 240°C | Significant | Onset of decomposition of the organic ligands.[1][4] |

| Final Residue | Varies | Corresponds to the formation of a stable copper oxide (e.g., CuO). |

(Note: Specific decomposition temperatures and mass loss percentages are dependent on the exact structure and experimental conditions.)

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C18H12CuN2O2 | CID 3032555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:13014-03-4 | Chemsrc [chemsrc.com]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. CN104230800A - Preparation method of copper 8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. mrkremerscience.com [mrkremerscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique | Migration Letters [migrationletters.com]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]

An In-depth Technical Guide to the Chemical Properties of Copper 8-Hydroxyquinolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper 8-hydroxyquinolinate, a coordination complex with the formula Cu(C₉H₆NO)₂, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, structure, solubility, stability, and spectroscopic signature. Detailed experimental protocols for its preparation and characterization are provided to facilitate reproducible research. Furthermore, this guide elucidates the compound's mechanism of action as a copper ionophore, leading to the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and subsequent paraptotic cell death, a non-apoptotic form of programmed cell death. This information is critical for professionals engaged in the development of novel therapeutics, particularly in the fields of oncology and antimicrobial research.

Core Chemical and Physical Properties

Copper 8-hydroxyquinolinate is a greenish-yellow crystalline powder.[1] It is generally stable under normal conditions but may decompose at high temperatures.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂CuN₂O₂ | [3] |

| Molecular Weight | 351.85 g/mol | [4] |

| Appearance | Dark green to dark red to black powder/crystal | [4] |

| Melting Point | Decomposes at high temperatures | [2] |

| Topological Polar Surface Area | 66.2 Ų |

Solubility Profile

Copper 8-hydroxyquinolinate is notable for its low solubility in water and most common organic solvents.[2] This property can present challenges in formulation and biological assays. The compound is soluble in dimethyl sulfoxide (DMSO).[5][6] While precise quantitative data is limited, its solubility in DMSO facilitates its use in in vitro studies.

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Most Organic Solvents | Insoluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |

Synthesis and Purification

The synthesis of copper 8-hydroxyquinolinate is typically achieved through the reaction of a copper(II) salt with 8-hydroxyquinoline in a suitable solvent. The product precipitates from the reaction mixture and can be collected by filtration.

Experimental Protocol: Synthesis of Copper 8-Hydroxyquinolinate

Materials:

-

Copper(II) chloride (CuCl₂) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

8-Hydroxyquinoline

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

-

Prepare a solution of 8-hydroxyquinoline (0.2 mol/L) in an 80:20 (v/v) ethanol:water mixture.[7]

-

Prepare an aqueous solution of a copper(II) salt (e.g., CuCl₂) at a concentration of 0.1 mol/L.[7]

-

In a beaker, mix 30 mL of the copper(II) salt solution with 30 mL of the 8-hydroxyquinoline solution while stirring on a magnetic stirrer.[7]

-

Adjust the pH of the mixture to approximately 5.6 using a 1 M sodium hydroxide solution.[7]

-

Continue stirring the mixture for 30 minutes. A greenish-yellow precipitate of copper 8-hydroxyquinolinate will form.

-

Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.

-

Collect the precipitate by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with distilled water and then with a small amount of ethanol to remove any unreacted starting materials.

-

Dry the purified copper 8-hydroxyquinolinate in a desiccator or a vacuum oven at a low temperature.

Structural Characterization

The crystal structure of anhydrous copper 8-hydroxyquinolinate reveals a coordination complex where the copper(II) ion is chelated by two 8-hydroxyquinolinate ligands. Each ligand binds to the copper center through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. The geometry around the copper ion is typically described as square planar.[8]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of copper 8-hydroxyquinolinate.

UV-Visible Spectroscopy

The UV-Vis spectrum of copper 8-hydroxyquinolinate in DMSO exhibits characteristic absorption bands. These bands are attributed to π-π* transitions within the 8-hydroxyquinoline ligand and metal-to-ligand charge transfer (MLCT) transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| DMSO | ~270, ~293 (shoulder), ~418 | 38607, shoulder, 2410 | [9] |

| Chloroform | ~271, ~309 (shoulder), ~412 | 41828, shoulder, 5199 | [9] |

| Methanol | ~310, ~370 | - | [10] |

Experimental Protocol: UV-Visible Spectroscopic Analysis

Materials:

-

Copper 8-hydroxyquinolinate

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of copper 8-hydroxyquinolinate in DMSO of a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions in DMSO to obtain concentrations within the linear range of the spectrophotometer.

-

Record the UV-Vis absorption spectrum of each solution from approximately 200 to 800 nm, using DMSO as the blank.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy

The IR spectrum of copper 8-hydroxyquinolinate provides information about the coordination of the 8-hydroxyquinoline ligand to the copper ion. Key spectral changes upon complexation include the disappearance of the broad O-H stretching vibration of the free ligand and shifts in the C=N and C-O stretching frequencies.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1500-1600 | C=C and C=N stretching vibrations of the quinoline ring | [11] |

| ~1384 | Aromatic amine C-N stretching | [11] |

| ~1100-1280 | C-O stretching | [11] |

| ~505 | Cu-O stretching | [11] |

| ~428 | Cu-N stretching | [11] |

Experimental Protocol: Infrared (IR) Spectroscopic Analysis

Materials:

-

Copper 8-hydroxyquinolinate

-

Potassium bromide (KBr), IR grade

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of copper 8-hydroxyquinolinate with approximately 100-200 mg of dry KBr in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them to the spectrum of the free 8-hydroxyquinoline ligand to confirm coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the copper(II) ion, obtaining well-resolved ¹H and ¹³C NMR spectra of copper 8-hydroxyquinolinate is challenging. The paramagnetic center causes significant line broadening, often rendering the spectra uninformative. For reference, the NMR data for the free 8-hydroxyquinoline ligand is provided.

¹H NMR of 8-Hydroxyquinoline (CDCl₃, 300 MHz): δ 8.78 (dd, J=4.1, 1.6 Hz, 1H), 8.15 (dd, J=8.3, 1.6 Hz, 1H), 7.45 (m, 2H), 7.33 (dd, J=8.3, 1.2 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H).

Stability

The stability of the copper 8-hydroxyquinolinate complex in solution is a critical parameter for its biological applications. The stability is quantified by the formation constants (log K) or the overall stability constants (log β). These constants are typically determined by potentiometric titration.

| Constant | Value | Conditions | Reference |

| log K₁ | 10.07 ± 0.21 | 293 K, I = 0.01 | [12] |

| log β₂ (K₁*K₂) | 20.92 ± 0.29 | 293 K, I = 0.01 | [12] |

| log β₁ | 14.39 ± 0.20 | (for CuHOx²⁺) 293 K, I = 0.01 | [12] |

| log β₂ | 25.25 ± 0.16 | (for Cu(HOx)₂²⁺) 293 K, I = 0.01 | [12] |

Electrochemical Properties

Cyclic voltammetry is a useful technique to study the redox behavior of copper 8-hydroxyquinolinate. The complex can undergo redox reactions centered at the copper ion (Cu(II)/Cu(I) couple).

Experimental Protocol: Cyclic Voltammetry

Materials:

-

Copper 8-hydroxyquinolinate

-

Anhydrous, non-aqueous solvent (e.g., acetonitrile or DMSO)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of copper 8-hydroxyquinolinate (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the expected redox events of the copper complex.

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

Analyze the voltammogram to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) for the redox processes.

Mechanism of Action in a Biological Context

The biological activity of copper 8-hydroxyquinolinate, particularly its anticancer and antimicrobial effects, is largely attributed to its function as a copper ionophore.

Copper Ionophore Activity and ROS Generation

Copper 8-hydroxyquinolinate, being a lipophilic complex, can readily cross cell membranes. Once inside the cell, it can dissociate, releasing copper ions and increasing the intracellular copper concentration. This disruption of copper homeostasis can lead to a cascade of events, including the generation of reactive oxygen species (ROS) through Fenton-like reactions.

Caption: Copper 8-hydroxyquinolinate acts as a copper ionophore, leading to intracellular ROS generation.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of ROS can cause oxidative stress, leading to damage of cellular components, including proteins. Misfolded and unfolded proteins can accumulate in the endoplasmic reticulum, triggering ER stress. In response to ER stress, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Caption: The Unfolded Protein Response (UPR) is activated in response to ER stress.

Induction of Paraptosis

If ER stress is severe and prolonged, the UPR can switch from a pro-survival to a pro-death signal. In the case of copper 8-hydroxyquinolinate-induced cytotoxicity, this often manifests as paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, without the typical morphological features of apoptosis (e.g., chromatin condensation and formation of apoptotic bodies).[13][14] This process is often caspase-independent.[14]

References

- 1. Oxine-copper | C18H12CuN2O2 | CID 3032555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Copper;quinolin-8-ol | C18H14CuN2O2 | CID 2737498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 14. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Oxine-Copper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxine-copper, a coordination complex of copper and 8-hydroxyquinoline (oxine), is a broad-spectrum fungicide with a long history of use in agriculture and material preservation. Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of essential metalloenzyme functions within fungal cells. This technical guide provides a comprehensive overview of the current understanding of this compound's fungicidal action, including its biochemical interactions, cellular targets, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on its antifungal activity is presented, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, also known as copper-8-quinolinolate, is a highly stable organometallic compound recognized for its potent fungicidal and bactericidal properties.[1] It is effective against a wide range of fungal pathogens, including those responsible for leaf spots, blights, and mildews.[2] The fungitoxicity of this compound is significantly greater than that of its individual components, copper or 8-hydroxyquinoline alone, highlighting a synergistic interaction.[1] The lipophilic nature of the complex is crucial for its ability to penetrate fungal cell membranes.[1][3] This guide delves into the core mechanisms by which this compound exerts its antifungal effects, providing a technical foundation for further research and application development.

Core Mechanism of Action: A Two-Pronged Attack

The fungicidal activity of this compound is not attributed to a single mode of action but rather to a multi-site effect, which is a key factor in its low risk of inducing fungal resistance.[4][5] The primary mechanism revolves around the dual action of its two components: the chelating agent 8-hydroxyquinoline (oxine) and the transition metal copper.

Chelation and Disruption of Metalloenzymes

The foundational mechanism of this compound's toxicity is the chelation of essential metal ions that are critical for the function of numerous fungal enzyme systems.[4] The 8-hydroxyquinoline component is a powerful chelating agent that can bind to various metal ions.[4]

It is hypothesized that the lipophilic this compound complex readily permeates the fungal cell membrane.[1] Once inside the cytoplasm, the complex can dissociate, or the copper can be displaced, allowing the 8-hydroxyquinoline to sequester essential metal ions like iron (Fe) and zinc (Zn), which serve as vital cofactors for a multitude of enzymes.[4] This disruption of metallic cofactors leads to the inhibition of metalloproteins and enzymes crucial for fungal growth and metabolism.[4]

Copper-Induced Toxicity

The copper ion itself is a potent antimicrobial agent.[6] Once released within the fungal cell, copper can exert its toxic effects through several mechanisms:

-

Enzyme Inhibition: Copper ions can react with sulfur-containing enzymes, leading to their inactivation.[7]

-

Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of highly destructive reactive oxygen species (ROS) through Fenton-like reactions.[8] This oxidative stress can lead to widespread damage of cellular components, including lipids, proteins, and DNA.[8]

-

Disruption of Cellular Homeostasis: An excess of intracellular copper disrupts the delicate balance of other essential metal ions, further impairing cellular function.[9]

Quantitative Data: Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Oxine and Copper Oxinate against a range of fungal species, as determined by broth and agar dilution methods. These values provide a quantitative measure of their antifungal potency.

| Fungal Species | Compound | MIC (µM) | MFC (µM) | Medium |

| Aspergillus flavus | Oxine | 16.8 | >2000 | CDLM |

| Copper Oxinate | 7.2 | 20.8 | CDLM | |

| Penicillium citrinum | Oxine | 59.4 | >2000 | CDLM |

| Copper Oxinate | 7.5 | 70.2 | CDLM | |

| Fusarium chlamydosporum | Oxine | 30.1 | 50.3 | CDLM |

| Copper Oxinate | 6.6 | >100 | CDLM | |

| Rhizopus stolonifer | Oxine | 17.1 | >1000 | CDLM |

| Copper Oxinate | 3.1 | 24.1 | CDLM | |

| Candida albicans | Oxine | 16.8 | >100 | SLM |

| Copper Oxinate | 9.7 | 24.1 | SLM | |

| Saccharomyces cerevisiae | Oxine | 30.1 | >100 | SLM |

| Copper Oxinate | 16.8 | 16.8 | SLM | |

| Pythium irregulare | Oxine | 1.1 | 1.3 | CDLM |

| Copper Oxinate | 1.1 | 1.3 | CDLM | |

| Phytophthora cinnamomi | Oxine | 1.6 | 1.8 | CDLM |

| Copper Oxinate | 1.6 | 1.8 | CDLM | |

| Sclerotinia sclerotiorum | Oxine | 1.3 | 1.7 | CDLM |

| Copper Oxinate | 1.3 | 1.7 | CDLM | |

| Trametes cinnabarina | Oxine | 4.2 | >50 | CDLM |

| Copper Oxinate | 2.1 | 3.5 | CDLM |

Data extracted from Nicoletti et al., 1999.[5] CDLM: Czapek-Dox Liquid Medium; SLM: Sabouraud Liquid Medium.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth macrodilution method as described by Nicoletti et al. (1999).[2]

Objective: To determine the lowest concentration of a fungicide that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

-

Fungal isolates

-

Appropriate liquid culture medium (e.g., Czapek-Dox Liquid Medium or Sabouraud Liquid Medium)

-

Sterile test tubes

-

Stock solution of this compound of known concentration

-

Sterile diluent (e.g., sterile distilled water or medium)

-

Incubator

-

Solid agar plates (for MFC determination)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Inoculum:

-

Grow the fungal isolate on a suitable agar medium.

-

Prepare a spore suspension or mycelial fragment suspension in sterile saline or liquid medium.

-

Adjust the inoculum concentration to a standardized level (e.g., 1–5 x 10^4 colony-forming units (CFU)/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Serial Dilution of Fungicide:

-

Prepare a series of twofold dilutions of the this compound stock solution in the appropriate liquid medium in sterile test tubes. The concentration range should bracket the expected MIC.

-

Include a positive control tube (medium with inoculum, no fungicide) and a negative control tube (medium only).

-

-

Inoculation:

-

Inoculate each tube (except the negative control) with the standardized fungal inoculum.

-

-

Incubation:

-

Incubate the tubes at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control.

-

-

MIC Determination:

-

Visually inspect the tubes for turbidity (for yeasts) or mycelial growth (for filamentous fungi).

-

The MIC is the lowest concentration of the fungicide at which there is no visible growth.

-

-

MFC Determination:

-

From each tube showing no visible growth (at and above the MIC), subculture a standard volume (e.g., 100 µL) onto a fresh, fungicide-free agar plate.

-

Incubate the plates at the optimal temperature until growth is visible in the control subculture (from the MIC tube).

-

The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates, indicating a ≥99.9% reduction in the initial inoculum.[2]

-

Assessment of Cell Membrane Damage

This protocol utilizes propidium iodide (PI) staining to assess cell membrane integrity.

Objective: To determine if this compound causes damage to the fungal cell membrane.

Materials:

-

Fungal cells treated with this compound and untreated control cells

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm)

-

Microscope slides and coverslips

Procedure:

-

Cell Treatment:

-

Expose fungal cells to various concentrations of this compound for a defined period. Include an untreated control.

-

-

Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with PBS to remove any residual fungicide and medium.

-

-

Staining:

-

Resuspend the cell pellet in PBS containing PI at a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Microscopy:

-

Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope. Cells with compromised membranes will show red fluorescence as PI can enter and intercalate with DNA, while cells with intact membranes will not fluoresce.

-

-

Quantification (Optional):

-

The percentage of damaged cells can be quantified by counting the number of fluorescent cells relative to the total number of cells in several fields of view.

-

Visualizing the Mechanism and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound, its cellular uptake, and a general experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound in a fungal cell.

Caption: General experimental workflow for evaluating this compound's fungicidal activity.

Signaling Pathways and Cellular Disruption

While a definitive, single signaling pathway disrupted by this compound has not been fully elucidated due to its multi-site nature, the primary impact is on metabolic pathways reliant on metalloenzymes.

Caption: Disruption of key fungal metabolic pathways by this compound.

The chelation of iron can disrupt the electron transport chain in mitochondria, as many cytochromes are iron-dependent, leading to a failure in ATP production.[10] Similarly, the sequestration of zinc can inhibit DNA and RNA polymerases, which are zinc-finger proteins, thereby halting cell division and protein synthesis. The integrity of the fungal cell wall, maintained by enzymes that may also require metal cofactors, can also be compromised.[11]

Conclusion

The mechanism of action of this compound as a fungicide is robust and multi-faceted, centered on the synergistic action of 8-hydroxyquinoline and copper. Its ability to chelate essential metal ions and the inherent toxicity of copper lead to the widespread disruption of critical enzyme systems and cellular homeostasis in fungi. This multi-site activity is a significant advantage in mitigating the development of fungal resistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potent antifungal properties of this compound. Future research could focus on identifying the specific metalloenzymes most sensitive to this compound to further refine our understanding of its fungicidal pathways.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications and immobilization strategies of the copper-centred laccase enzyme; a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions between copper homeostasis and the fungal cell wall affect copper stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

Oxine-Copper (CAS 10380-28-6): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxine-copper, also known as copper 8-quinolinolate or bis(8-quinolinolato)copper(II), is a stable metal complex with the CAS number 10380-28-6. Historically, it has been recognized for its potent, broad-spectrum antimicrobial properties, leading to its widespread use as a fungicide and bactericide in agriculture and as a preservative for materials like wood, paper, and textiles.[1] The biological activity of this compound stems from its multi-site mechanism of action, primarily involving the chelation of essential metal ions, disruption of enzyme functions, damage to cellular membranes, and denaturation of proteins and nucleic acids.[1] This guide provides a comprehensive overview of the physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols for this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a yellow-green to greenish-yellow crystalline powder.[2][3] It is notable for its insolubility in water and most common organic solvents.[2][4] The compound's stability and low solubility contribute to its persistence and efficacy as a protective fungicide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10380-28-6 | [2] |

| Molecular Formula | C₁₈H₁₂CuN₂O₂ | [2] |

| Molecular Weight | 351.85 g/mol | [3] |

| Appearance | Yellow-green crystalline solid/powder | [2][3] |

| Melting Point | 240°C (decomposes) | [3][4] |

| Decomposition Temp. | 270°C | [2][5] |

| Density | 1.63 - 1.68 g/cm³ | [2][3][4] |

| Water Solubility | Insoluble / None | [2][4][5] |

| LogP (Octanol/Water) | 2.46 | [2][5] |

Mechanism of Action

The antimicrobial activity of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on microbial cells. This non-specific nature is a key factor in its effectiveness against a wide range of fungal and bacterial pathogens.[1] The primary mechanisms are detailed below.

-

Chelation of Metal Ions & Enzyme Disruption : The core mechanism involves the chelation of essential metal ions within the microbial cell. The 8-hydroxyquinoline ligand is a powerful chelating agent that can bind to metal ions that serve as critical cofactors for various enzymes, thereby disrupting vital metabolic pathways.[1]

-

Cellular Membrane Damage : this compound compromises the integrity of cellular membranes.[1] This leads to increased permeability, leakage of intracellular components, and can induce lipid peroxidation, further damaging the membrane structure.

-

Protein Denaturation : The compound can interact with proteins, leading to their denaturation and loss of function.[1] This non-specific interaction affects structural proteins and enzymes alike.

-

Nucleic Acid Damage : this compound has been shown to cause denaturation and damage to DNA, interfering with replication and transcription processes essential for microbial survival and proliferation.[1]

References

The Solubility of Oxine-Copper: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of oxine-copper (also known as copper 8-quinolinolate or bis(8-quinolinolato)copper(II)) in a range of common solvents. This compound is a metal complex with significant applications as a fungicide, antiseptic, and in material preservation.[1] Its efficacy in various applications is intrinsically linked to its solubility in different media, which governs its bioavailability, formulation possibilities, and environmental fate. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent's polarity and chemical nature. Generally, it is characterized by low solubility in water and many common organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous and Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 0.07[1] |

| Methanol | 25 | 116[1] |

| n-Hexane | 25 | < 0.01[1] |

Table 2: Reported Solubility of a Technical Formulation of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Toluene | 20 | 45.9 |

| Dichloromethane | 20 | 410 |

| Acetone | 20 | 27.6 |

| Ethanol | 20 | 150 |

| Ethyl Acetate | 20 | 28.6 |

Note: The data in Table 2 is derived from a safety data sheet for a 33.5% w/v suspension concentrate of this compound and may not represent the solubility of the pure compound.

Qualitative Solubility Information

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Pyridine | Slightly Soluble[1] |

| Quinoline | Slightly Soluble[1] |

| Chloroform | Slightly Soluble[1] |

| Xylene | Slightly Soluble[1] |

| Dioxane | Slightly Soluble[1] |

| Ethylene Glycol | Slightly Soluble[1] |

| Glacial Acetic Acid | Soluble[2] |

It is important to note that "slightly soluble" indicates a low but appreciable level of dissolution, whereas "soluble" suggests a much higher capacity for the solvent to dissolve this compound.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility can be performed using a variety of established methods. The following protocol outlines a general procedure for determining the concentration of this compound in a saturated solution, adapting methods used for its analysis in environmental and agricultural samples.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Reference standard of this compound

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand at the constant temperature to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

-

Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent and does not adsorb the analyte.

-

-

-

Quantification of Dissolved this compound:

-

Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent or mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as HPLC or LC-MS/MS.

-

HPLC Method Example:

-

Column: Octadecylsilanized silica gel (e.g., C18)

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). The exact composition may need optimization.

-

Detection: UV-Vis detector at a wavelength where this compound has significant absorbance (e.g., ~240-260 nm).

-

-

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For drug development and formulation, further studies to determine the precise solubility in relevant solvent systems and under specific temperature conditions are recommended.

References

A Comprehensive Technical Guide on the Thermal Stability of Bis(8-quinolinolato)copper(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(8-quinolinolato)copper(II), often abbreviated as CuQ₂, is a coordination complex with significant interest in various scientific fields, including materials science and pharmaceuticals. Its thermal stability is a critical parameter that dictates its suitability for applications involving elevated temperatures, such as in organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of copper-based nanomaterials. This technical guide provides an in-depth analysis of the thermal behavior of bis(8-quinolinolato)copper(II), detailing its decomposition pathway and presenting key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Data Presentation

The thermal decomposition of bis(8-quinolinolato)copper(II) is a multi-step process that varies depending on the atmospheric conditions. The following tables summarize the quantitative data obtained from thermogravimetric and differential thermal analysis (TG-DTA) in both inert (nitrogen) and oxidizing (synthetic air) atmospheres.

Table 1: Thermal Decomposition Data for Bis(8-quinolinolato)copper(II) in a Nitrogen Atmosphere [1]

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| 1 | Up to 188 | Not specified | 128.8 (endothermic) | Dehydration |

| 1 | Up to 188 | Not specified | 172.4 (endothermic) | Elimination of uncoordinated ligand |

| 2 | 276 - 483 | Not specified | Not specified | Partial volatilization and decomposition of the anhydrous complex |

Table 2: Thermal Decomposition Data for Bis(8-quinolinolato)copper(II) in a Synthetic Air Atmosphere [1]

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| 1 | Up to 188 | Not specified | 128.8 (endothermic) | Dehydration |

| 1 | Up to 188 | Not specified | 172.4 (endothermic) | Elimination of uncoordinated ligand |

| 2 | 276 - 375 | 22.4 | Not specified | Partial volatilization of the anhydrous complex |

| 3 | 375 - 584 | Not specified | Not specified | Complete decomposition to CuO |

Experimental Protocols

The data presented above is typically acquired using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small quantity of the bis(8-quinolinolato)copper(II) sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature.

-

The desired atmosphere (e.g., high-purity nitrogen or synthetic air) is introduced into the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The first derivative of this curve (DTG) can be used to identify the temperatures of the fastest mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the bis(8-quinolinolato)copper(II) sample (typically 2-5 mg) is encapsulated in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

-

The desired atmosphere (e.g., nitrogen) is purged through the sample chamber.

-

-

Thermal Program:

-

The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min), over the desired temperature range.

-

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The data is plotted as a DSC curve (heat flow vs. temperature), where endothermic and exothermic events appear as peaks.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of bis(8-quinolinolato)copper(II).

Caption: Experimental workflow for thermal analysis of CuQ₂.

Proposed Thermal Decomposition Pathway of Bis(8-quinolinolato)copper(II)

The following diagram illustrates the proposed pathway for the thermal decomposition of bis(8-quinolinolato)copper(II) in an oxidizing atmosphere.

Caption: Decomposition pathway of CuQ₂ in an oxidizing atmosphere.

Conclusion

The thermal stability of bis(8-quinolinolato)copper(II) is a complex process influenced by the surrounding atmosphere. In an inert atmosphere, the decomposition involves dehydration, elimination of any uncoordinated ligand, followed by partial volatilization and decomposition of the complex at higher temperatures. In an oxidizing atmosphere, a similar initial process is observed, but it is followed by complete decomposition to form copper(II) oxide. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this important copper chelate.

References

A Technical Guide to the Coordination Chemistry of Copper with 8-Hydroxyquinoline and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, is a powerful bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1] Its complexes with copper(II) have garnered significant scientific interest due to their diverse applications, ranging from electroluminescent materials to potent therapeutic agents.[1] The biological activity of 8-HQ is often directly linked to its ability to chelate metal ions that are crucial for the function of various enzymes.[1][2] This guide provides a comprehensive technical overview of the synthesis, structural characterization, physicochemical properties, and biological applications of copper(II)-8-hydroxyquinoline complexes, with a focus on their potential in drug development.

Synthesis of Copper(II)-8-Hydroxyquinoline Complexes

The synthesis of copper(II)-8-hydroxyquinoline complexes, most commonly bis(8-hydroxyquinolinato)copper(II) ([Cu(8-HQ)₂]), typically involves the reaction of a copper(II) salt (e.g., copper(II) chloride, copper(II) sulfate) with 8-hydroxyquinoline in a suitable solvent system. The stoichiometry of the reaction is generally a 1:2 molar ratio of copper(II) to 8-HQ.[1][2]

General Experimental Protocol: Lab-Scale Synthesis

A common method involves dissolving 8-hydroxyquinoline in an ethanol-water mixture, followed by the addition of an aqueous solution of a copper(II) salt. The complex precipitates out of the solution and can be collected by filtration.

Reactants:

-

8-Hydroxyquinoline (8-HQ)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Chloride (CuCl₂)

-

Ethanol (96%)

-

Deionized Water

Procedure:

-

Prepare a solution of 8-hydroxyquinoline by dissolving it in a solvent mixture of 96% ethanol and water (e.g., 80:20 v/v).[2]

-

Prepare a separate aqueous solution of the copper(II) salt.

-

Slowly add the copper(II) salt solution dropwise to the 8-hydroxyquinoline solution while stirring continuously.

-

A precipitate of the copper-8-HQ complex will form. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-55°C) to ensure complete reaction.[3]

-

Cool the mixture to room temperature (e.g., 25-28°C) and continue stirring.[3]

-

Collect the resulting solid product by centrifugation or vacuum filtration.

-

Wash the product with the solvent mixture and then deionized water to remove any unreacted starting materials.

-

Dry the final product in a desiccator or under vacuum.

The workflow for synthesis and subsequent characterization is visualized below.

Structural and Physicochemical Characterization

The coordination of copper(II) with 8-hydroxyquinoline typically results in a complex with a 1:2 metal-to-ligand ratio, confirmed by methods like conductometric titration.[1][4] The geometry of the resulting [Cu(8-HQ)₂] complex is often a square planar or a distorted octahedral structure.[1][2][5] In the solid state, these complexes can form polymeric structures through intermolecular interactions.[6]

X-ray Crystallography Data

Single-crystal X-ray diffraction studies provide precise information on bond lengths and angles. The copper(II) ion in these complexes typically exhibits a distorted octahedral or square planar geometry, with the 8-HQ ligands coordinating in a bidentate fashion through the nitrogen and oxygen atoms.[5]

| Complex | Crystal System | Space Group | Cu-N Bond Length (Å) | Cu-O Bond Length (Å) | Geometry | Reference |

| [Cu(L¹)(L²)(8-HQ)]·NO₃·2H₂O (Complex 1) | Triclinic | P-1 | 1.976(4) - 2.024(4) | - | Distorted Octahedral | [5] |

| [Cu(L²)₂(8-HQ)]·NO₃·2H₂O (Complex 2) | Triclinic | P-1 | - | - | Distorted Octahedral | [5] |

| [Cu₂(L1)₄] | - | - | - | - | Dinuclear (Cu-Cu: 3.146 Å) | [7][8] |

| [Cu₂(L2)₄] | - | - | - | - | Dinuclear (Cu-Cu: 3.171 Å) | [7][8] |

L¹ and L² represent derivatives of 8-hydroxyquinoline.

Spectroscopic Properties

FTIR and UV-Vis spectroscopy are crucial for confirming the coordination of 8-HQ to the copper center.

FTIR Spectroscopy: The coordination is confirmed by the absence of the broad ν(O-H) vibration band (typically around 3400-3700 cm⁻¹) of the free 8-HQ ligand in the spectrum of the complex.[9] Shifts in the C=N and C-O stretching frequencies also indicate chelation.

| Compound/Complex | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | Reference |

| 8-HQ | Present | ~1648 | ~1092 | [7] |

| [Cu(L3)₂] | Absent/Broad H₂O | ~1646 | ~1113 | [7] |

| [Cu₂(L2)₄] | Absent/Broad H₂O | ~1632 | ~1112 | [7] |

UV-Vis Spectroscopy: Complex formation is indicated by significant changes in the UV-Vis spectrum of 8-HQ upon the addition of copper ions. Typically, the absorbance bands of the free ligand decrease while new bands corresponding to the complex appear.[10]

| Compound/Complex | Solvent | λ_max (nm) (ε, M⁻¹cm⁻¹) | Reference |

| 8-HQ | DMSO | 270 (18362), 347 (2471) | [7] |

| [Cu₂(L1)₄] | DMSO | 268 (37291), 422 (2383) | [7] |

| [Cu(L3)₂] | DMSO | 270 (38607), 418 (2410) | [7] |

Stability in Solution

The stability of copper(II)-8-hydroxyquinoline complexes in solution is a key factor for their biological applications. Stability constants (log K) are determined using techniques like potentiometric or spectrophotometric titrations.[7][8][11] The complexes are generally highly stable.

| Complex Species | Solvent System | log K₁ | log K₂ | log β₂ | Reference |

| [Cu(8-HQ)]²⁺ | DMSO:water 1:1 | 11-14 | - | 22-25 | [11] |

| [Cu(CQ)]²⁺ | - | ~10.9 | ~10.4 | ~21.3 | [12] |

| [Cu(PBT2)]²⁺ | - | 13.61 | 5.95 | - | [12] |

CQ = Clioquinol, PBT2 = 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol

Biological Applications and Mechanisms of Action

Copper-8-HQ complexes exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The prevailing theory is that these complexes act as ionophores, transporting copper ions across cell membranes and disrupting cellular metal homeostasis, which can lead to increased oxidative stress and cell death.[13][14]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of copper-8-HQ derivatives against various cancer cell lines.[13][15] The mechanism is often multifactorial, involving the inhibition of the proteasome system and the generation of reactive oxygen species (ROS).[13][14][15] The complex can enter the cell, where the copper(II) is reduced to copper(I) by cellular reductants like glutathione (GSH). This redox cycling generates ROS, which induces oxidative stress, damages cellular components like DNA, and triggers apoptosis.[13]

Table of Anticancer Activity (IC₅₀ Values)

| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference |

| [Cu(L1)₂] | A375 (Melanoma) | 4.0 ± 0.5 | [7][8] |

| [Cu(L2)₂] | A375 (Melanoma) | 2.5 ± 0.2 | [7][8] |

| [Cu(L3)₂] | A375 (Melanoma) | 5.0 ± 0.2 | [7][8] |

| Complex 1 (Hydrazone) | A-375 (Melanoma) | 1.1 ± 0.1 | [13] |

| Complex 3 (Hydrazone) | A-549 (Lung) | 2.3 ± 0.3 | [13] |

| Complex 3 (HBrQ) | MCF-7, HCT116, HeLa | 5.3 - 6.0 | [9] |

| Cisplatin | A375 (Melanoma) | 11.0 ± 0.9 | [7][8] |

Antimicrobial Activity

The antimicrobial properties of 8-HQ and its copper complexes are well-documented.[1][16][17] The mechanism is believed to involve the chelation of metal ions essential for bacterial and fungal enzyme activity.[1] More recent studies suggest that 8-HQ acts as a copper ionophore, increasing the intracellular concentration of copper in bacteria like Mycobacterium tuberculosis, leading to copper-mediated toxicity and a bactericidal effect.[18]

Table of Antimicrobial Activity

| Compound/Complex | Microorganism | Activity Measurement | Result | Reference |

| 8-HQ | S. aureus, E. faecalis, C. albicans | MIC | 27.58 µM | [16][17] |

| [Cu(II)-8HQ] | S. aureus | Zone of Inhibition | 15 mm | [1][4] |

| [Cu(II)-8HQ] | E. coli | Zone of Inhibition | 20 mm | [1][4] |

| [Cu(II)-8HQ] | C. albicans | Zone of Inhibition | 20 mm | [1][4] |

| Ampicillin | - | MIC | 26.93 µM | [16][17] |

Applications in Neurodegenerative Diseases

Dyshomeostasis of brain metals like copper and zinc is implicated in neurodegenerative conditions such as Alzheimer's disease.[19] 8-HQ derivatives, such as clioquinol (PBT1) and PBT2, have been investigated as therapeutic agents that can act as metal-protein attenuating compounds.[12][19] They are thought to work by chelating excess metal ions from amyloid-beta plaques and redistributing them to restore cellular metal balance.[12][19] Copper complexes of 8-aminoquinoline have also shown neuroprotective effects against oxidative stress in neuronal cells.[20]

Conclusion

The coordination chemistry of copper with 8-hydroxyquinoline provides a rich field for research and development. The resulting complexes are synthetically accessible, structurally diverse, and possess a remarkable range of biological activities. Their ability to act as copper ionophores and induce redox-based cellular stress makes them highly promising candidates for the development of novel anticancer and antimicrobial drugs. Further research into structure-activity relationships, targeted delivery, and the precise molecular mechanisms of action will be critical for translating these versatile compounds into clinical applications.

References

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 3. Synthesis method of high-purity 8-hydroxyquinoline copper - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. article.imrpress.com [article.imrpress.com]

- 17. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [imrpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 8-Hydroxyquinoline Copper Complexes in the Treatment of Neurodegenerative Disease [harvest.usask.ca]

- 20. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Oxine-copper on Non-target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper, a chelated compound of copper with 8-hydroxyquinoline, is a broad-spectrum fungicide and bactericide utilized in agriculture and as a material preservative.[1] While effective against target pests, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, detailing quantitative toxicity data, experimental methodologies, and an exploration of the underlying mechanisms of toxicity.

Data Presentation: Quantitative Ecotoxicology of this compound

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms. These data are essential for understanding the potential environmental risk associated with its use.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism | Species | Test Type | Duration | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | Acute | 96 hours | LC50 | 0.00894 | Very Highly Toxic | [2] |

| Oncorhynchus mykiss (Rainbow Trout) | Chronic (Early Life Stage) | 60 days | NOEC | 0.00169 | - | [2] | |

| Lepomis macrochirus (Bluegill Sunfish) | Acute | 96 hours | LC50 | >0.24 | Slightly Toxic | [1] | |

| Oncorhynchus kisutch (Coho Salmon) | Acute | 96 hours | LC50 | 0.0139 | Very Highly Toxic | [2] | |

| Pimephales promelas (Fathead Minnow) | Chronic (Life-Cycle) | - | NOEC | - | - | [3] | |

| Danio rerio (Zebrafish) | Acute (Embryo-larval) | 96 hours | EC50 | 0.804 | Toxic | [4] | |

| Invertebrates | Daphnia magna (Water Flea) | Acute | 48 hours | EC50 | 0.177 | Highly Toxic | [5] |

| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC | 0.0064 | - | [5] | |

| Daphnia magna (Water Flea) | Acute | 48 hours | LC50 | 0.04 | Highly Toxic | [6] | |

| Algae | Pseudokirchneriella subcapitata | Acute | 72 hours | EC50 | 0.046 | Very Highly Toxic | [1] |

| Skeletonema costatum | Acute | - | EC50 | 0.0022 | Very Highly Toxic | [3] | |

| Cyanobacteria | - | - | EC50 | 0.0315 | Very Highly Toxic | [3] |

Table 2: Toxicity of this compound to Terrestrial Organisms

| Organism | Species | Test Type | Duration | Endpoint | Value | Toxicity Classification | Reference |

| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral | - | LD50 | >2619 mg/kg | Slightly Toxic | [1] |

| Colinus virginianus (Bobwhite Quail) | Dietary | 8 days | LC50 | 3428 ppm | Slightly Toxic | [7] | |

| Earthworms | Eisenia fetida | Acute | 14 days | LC50 | >100 mg a.i./kg dry soil | - | [6] |

Experimental Protocols

The ecotoxicological data presented above are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories. Below are detailed methodologies for key experiments cited.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.

-

Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range.

-

Procedure: A range of at least five concentrations of this compound, prepared in a geometric series, and a control group are used. A specified number of fish are introduced into each test chamber.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

-

Test Organism: Neonates of Daphnia magna (less than 24 hours old) are used.

-

Test Conditions: The test is conducted in a static system under controlled temperature and light conditions.

-

Procedure: A series of at least five concentrations of this compound and a control are prepared. A group of daphnids is exposed to each concentration.

-

Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 is calculated based on the number of immobilized daphnids at 48 hours.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae, typically over 72 hours.

-

Test Organism: An exponentially growing culture of an algal species like Pseudokirchneriella subcapitata is used.

-

Test Conditions: The test is performed in a nutrient-rich medium under constant illumination and temperature.

-

Procedure: Algal cultures are exposed to a range of at least five concentrations of this compound and a control.

-

Observations: Algal growth is measured daily by determining cell density or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms in an artificial soil substrate.

-

Test Organism: Adult earthworms of the species Eisenia fetida are used.

-

Test Conditions: The test is conducted in an artificial soil mixture with controlled moisture content, temperature, and pH.

-

Procedure: The test substance is either mixed into the soil or applied to the surface. Earthworms are introduced into the prepared soil.

-

Observations: Mortality and any behavioral abnormalities are assessed at 7 and 14 days.

-

Data Analysis: The LC50 at 14 days is calculated.

Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test is designed to determine the concentration of a test substance in the diet that is lethal to 50% of the test birds (LC50).

-

Test Organism: Young birds of a species such as the Bobwhite Quail (Colinus virginianus) are used.

-

Test Conditions: Birds are housed in pens under controlled environmental conditions.

-

Procedure: The test substance is incorporated into the diet at various concentrations. Birds are fed the treated diet for five days, followed by a three-day observation period on a normal diet.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50 is calculated based on the mortality data.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects on non-target organisms through multiple mechanisms at the cellular and molecular level. The primary modes of action involve the chelation of essential metal ions, disruption of enzyme systems, and permeabilization of cellular membranes.[5] Recent research, particularly in zebrafish models, has provided more specific insights into the signaling pathways affected.

Oxidative Stress and Apoptosis Induction

Exposure to this compound has been shown to induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[5] This process involves the generation of reactive oxygen species (ROS) that overwhelm the antioxidant defense mechanisms of the organism.

Caption: Oxidative stress and apoptosis induction by this compound.

Neurotoxicity via Acetylcholinesterase Inhibition

This compound has been observed to exhibit neurotoxic effects, in part, through the inhibition of acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Its inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and subsequent adverse effects.

Caption: Neurotoxicity of this compound via AChE inhibition.

Experimental Workflow for Ecotoxicological Assessment

A typical workflow for assessing the ecotoxicological profile of a substance like this compound involves a tiered approach, starting with standardized laboratory tests and potentially moving to more complex studies.

Caption: Tiered experimental workflow for ecotoxicological assessment.

Conclusion

The available data indicate that this compound is highly to very highly toxic to a wide range of aquatic organisms, including fish, invertebrates, and algae.[1][2] Its toxicity to terrestrial organisms such as birds and earthworms appears to be lower.[1][6] The primary mechanisms of toxicity involve the induction of oxidative stress, neurotoxicity through acetylcholinesterase inhibition, and broader effects stemming from its properties as a metal chelate.[4][5] A thorough understanding of these toxicological endpoints and mechanisms is crucial for conducting robust environmental risk assessments and ensuring the safe and responsible use of this compound. Further research into the specific signaling pathways and long-term sublethal effects on a wider variety of non-target species would contribute to a more complete toxicological profile.

References

- 1. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. oecd.org [oecd.org]

- 3. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 4. oecd.org [oecd.org]

- 5. Toxic effects of this compound on development and behavior in the embryo-larval stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

In-Depth Technical Guide: Environmental Fate and Degradation of Oxine-Copper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper, a coordination complex of copper and 8-hydroxyquinoline, is a fungicide with a history of use in agriculture and as a wood preservative. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of this compound, with a focus on its degradation pathways, quantitative degradation data, and the experimental methodologies used for its assessment.

Abiotic Degradation

The abiotic degradation of this compound is primarily driven by photolysis, with hydrolysis playing a negligible role.

Hydrolysis

This compound is stable to hydrolysis in aqueous environments. Studies conducted at various pH levels (typically pH 5, 7, and 9) according to OECD Guideline 111 have shown no significant degradation of the parent compound. This stability indicates that hydrolysis is not a significant dissipation pathway for this compound in the environment.

Photolysis

Photodegradation is a significant route of dissipation for this compound in the aquatic environment. The molecule readily absorbs light, leading to its breakdown.

Quantitative Data for Aqueous Photolysis

| Parameter | Value | Conditions | Reference |

| DT50 | 1 day | Sterilized natural water | [1](PMRA#, 1184447) |

| DT50 | 2 days | Natural water | [1](PMRA#, 1184447) |

| DT50 | 14 days | Distilled water | [1](PMRA#, 1184447) |

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

A typical aqueous photolysis study for this compound involves the following steps:

-

Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled in the quinoline ring) is used to trace the parent compound and its degradation products.

-

Test Solutions: Solutions of this compound are prepared in sterile, buffered water at pH 7, and also in natural and sterilized natural water to assess the influence of microbial activity and dissolved organic matter.

-

Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with filters to remove wavelengths below 290 nm. The light intensity is measured and controlled throughout the experiment.

-

Experimental Setup: The test solutions are placed in quartz tubes and exposed to the light source in a temperature-controlled chamber. Dark controls, wrapped in aluminum foil, are run in parallel to differentiate between photolytic and other degradation processes.

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time, and the DT50 (and DT90) values are calculated using first-order kinetics.

Biotic Degradation

The primary route of degradation for this compound in the environment is through microbial metabolism, particularly in soil. The 8-hydroxyquinoline moiety is readily biodegraded by a variety of microorganisms.

Soil Degradation

In soil, this compound is subject to microbial degradation, leading to the breakdown of the 8-hydroxyquinoline ligand.

Quantitative Data for Soil Degradation

| Parameter | Value | Conditions | Reference |

| DT50 | 7.02 days | Field study on litchi | [2] |

| DT50 | 9.12 days | Field study on litchi | [2] |

Note: The variability in DT50 values can be attributed to differences in soil properties, microbial populations, and environmental conditions between the study sites.

Influence of Environmental Factors on Soil Degradation

-

pH: The degradation of the 8-hydroxyquinoline component is influenced by soil pH. While specific quantitative data for this compound is limited, studies on similar compounds suggest that microbial activity, and thus degradation, is generally optimal in near-neutral pH conditions.

-